5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester
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Overview
Description
5-Oxo-3,4,6,10-tetraaza-tricyclo[63102,6]dodec-2-ene-10-carboxylic acid tert-butyl ester is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the oxo and carboxylic acid tert-butyl ester functionalities. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: The compound can be used as a building block for synthesizing advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Mechanism of Action
The mechanism of action of 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. Detailed studies on the compound’s binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid methyl ester
- 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester functionality, which can influence its solubility, stability, and reactivity. This unique feature makes it particularly valuable in specific applications where these properties are crucial.
Properties
IUPAC Name |
tert-butyl 5-oxo-3,4,6,10-tetrazatricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-8-4-9(7-16)10-14-15-11(18)17(10)6-8/h8-9H,4-7H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKDROUIBRHZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=NNC(=O)N3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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